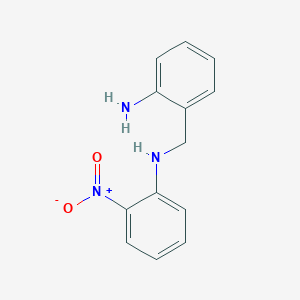

![molecular formula C11H7ClN2O2 B1392822 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 1245569-76-9](/img/structure/B1392822.png)

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Overview

Description

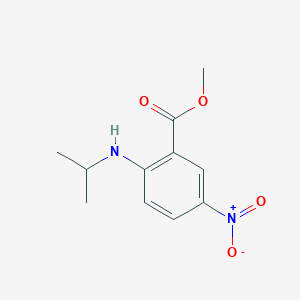

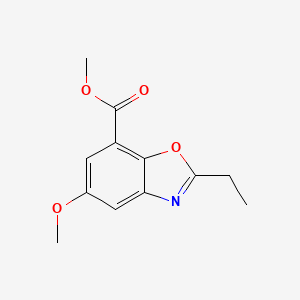

“3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C11H7ClN2O2 . It has a molecular weight of 234.64 g/mol .

Synthesis Analysis

The synthesis of compounds similar to “3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” has been reported in the literature . For instance, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a related compound, has been synthesized and its two stable forms were isolated .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” can be inferred from its molecular structure. It’s likely to be a solid at room temperature given its molecular weight . Detailed properties such as melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis) would require experimental determination.Scientific Research Applications

Pharmaceutical Testing

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows it to serve as a benchmark in the analysis of chemical compounds, ensuring the accuracy and reliability of test results.

Analytical Chemistry

In analytical chemistry, this compound is used for method development and validation. Its unique properties enable chemists to calibrate their instruments and develop new analytical methods for detecting various chemicals with high sensitivity .

Chromatography and Mass Spectrometry

The compound’s stability under high temperatures makes it suitable for use in chromatography and mass spectrometry. It can act as a control substance to assess the efficiency of these techniques in separating and identifying complex mixtures .

Biopharma Production

Within biopharmaceutical production, 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde can be a key intermediate in the synthesis of more complex molecules. Its reactive aldehyde group is particularly useful in forming new bonds during drug synthesis .

Controlled Environment and Cleanroom Solutions

This compound may also find applications in controlled environment settings, such as cleanrooms, where its stability and non-hazardous nature allow for safe handling and experimentation without compromising the controlled conditions .

Advanced Battery Science

In the field of advanced battery science, researchers could explore the use of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde in the development of new electrolyte materials or as a component in the synthesis of electrode materials .

Safety and Hazard Testing

Due to its non-hazardous classification, this compound is ideal for safety and hazard testing in research laboratories. It provides a safe model for studying chemical interactions and reactions .

Synthesis of Novel Organic Compounds

Finally, 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a valuable starting material in the synthesis of novel organic compounds. Its chemical structure allows for a variety of chemical transformations, leading to the creation of new molecules with potential applications in various fields of science .

properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-4-5-11(14-13-10)16-9-3-1-2-8(6-9)7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIOKZFAVIBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)